Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
CAS No.: 92432-21-8
Cat. No.: VC18459768
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92432-21-8 |
---|---|
Molecular Formula | C14H21N3O2 |
Molecular Weight | 263.34 g/mol |
IUPAC Name | 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |
Standard InChI | InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Standard InChI Key | CEBZRUWEUUBYHH-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Introduction
Chemical and Physical Properties
The compound exhibits distinct physicochemical characteristics critical for its handling and application in synthetic workflows. Key properties include:
Property | Value | Conditions |
---|---|---|
Density | 20 °C, 760 mmHg | |
Boiling Point | 760 mmHg | |
Melting Point | 83–84 °C | Benzene/hexane solvent system |
Molecular Weight | 263.335 g/mol | - |
Exact Mass | 263.163 g/mol | - |
PSA (Polar Surface Area) | 43.86 Ų | - |
LogP (Partition Coefficient) | 0.669 | - |
The relatively low logP value suggests moderate hydrophilicity, while the polar surface area indicates potential for hydrogen bonding, which may influence its solubility in organic solvents . The melting point range of 83–84 °C in benzene/hexane highlights its crystallinity under specific solvent conditions, a property advantageous for purification .
Synthesis and Reactivity
Synthetic Pathways
The compound’s synthesis likely involves multi-step functionalization of acetanilide. A plausible route includes:
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Acylation of Aniline: Initial acetylation of aniline to form acetanilide.
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Introduction of Dimethylamino Group: Alkylation or amination to install the 2-dimethylamino substituent.
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Carbamoylmethyl Attachment: Reaction with dimethylcarbamoyl chloride or analogous reagents to introduce the N-(dimethylcarbamoylmethyl) group.
While explicit synthetic details for this compound are scarce, analogous methodologies are documented in palladium-catalyzed heterocycle synthesis. For instance, o-(2,2-dibromovinyl)phenylacetanilide derivatives undergo domino coupling-cyclization reactions using catalysts to form indoles . Such protocols suggest that acetanilide derivatives serve as critical intermediates in constructing nitrogen-containing heterocycles .
Reactivity in Metal-Catalyzed Reactions
The dimethylamino and carbamoylmethyl groups may modulate electronic effects, enhancing coordination to transition metals. In Pd-catalyzed systems, electron-rich acetanilides facilitate oxidative addition steps, as seen in the synthesis of 2-substituted indoles from acetanilide precursors . The compound’s structure aligns with intermediates used in cascade coupling reactions, where sequential C–N bond formations are mediated by palladium complexes .
Applications in Heterocyclic Synthesis
This acetanilide derivative finds utility in constructing five-membered N-heterocycles, pivotal in pharmaceuticals and agrochemicals. Key applications include:
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Indole Synthesis: As a precursor in Pd-catalyzed cyclization reactions, analogous to methods employing o-alkynyltrifluoroacetanilides . For example, 2-substituted indoles are synthesized via intramolecular C–N coupling, leveraging the dimethylamino group’s directing effects .
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Ligand Design: The dimethylcarbamoylmethyl moiety may act as a coordinating ligand in metal complexes, though direct evidence requires further investigation.
Comparative Analysis with Related Acetanilides
Structural and Functional Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- | 263.335 | 2-dimethylamino, N-(dimethylcarbamoylmethyl) | |
Acetanilide (CAS 103-84-4) | 135.16 | Parent structure | |
N-(2-Diethylaminoethyl)-2',6'-dimethylacetanilide | 262.39 | 2',6'-dimethyl, N-(diethylaminoethyl) |
The dimethylcarbamoylmethyl group in the target compound introduces steric bulk compared to simpler acetanilides, potentially hindering π-π stacking interactions but enhancing solubility in polar aprotic solvents .
Reactivity Trends
Electron-donating dimethylamino groups increase nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions. In contrast, the carbamoylmethyl moiety may stabilize transition states in cyclization reactions through hydrogen bonding .
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